(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride
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Description
“(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone” is a heterocyclic compound containing both piperidine and pyridine rings . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves six steps starting from D-pyroglutaminol . The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide .Molecular Structure Analysis
The molecular structure of this compound includes both piperidine and pyridine rings . Piperidine and pyridine rings are among the top 25 heterocycles that occur frequently in drug molecules .Chemical Reactions Analysis
The synthesis process involves several chemical reactions, including alkylation, reduction, and rearrangement . After these steps, a benzyl-protected piperidine intermediate is generated .Future Directions
Mechanism of Action
Target of Action
A similar compound, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, has been reported to inhibit c-kit kinase . c-KIT is a type of protein kinase that plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
Based on the information about the similar compound, it can be inferred that it might interact with its target, possibly c-kit kinase, and inhibit its function . This inhibition could lead to changes in the cellular processes controlled by this kinase.
Biochemical Pathways
Given that c-kit kinase is involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways , it can be inferred that these pathways might be affected by the compound.
Result of Action
If the compound indeed inhibits c-kit kinase, it could potentially lead to decreased cell proliferation and survival, given the role of c-kit in these processes .
Properties
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;;/h2-4,6,8,10H,5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTVTKVHQCXZAV-UQZKZZBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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